3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

PPAR Nuclear Receptor Metabolic Disease

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid (CAS 949204-52-8) is a synthetic organic compound with the molecular formula C12H13NO4S and a molecular weight of 267.31 g/mol. The structure contains a 1,2-thiazolidine-1,1-dioxide (cyclic sulfonamide, γ‑sultam) ring connected via a para‑phenylene spacer to an (E)‑propenoic acid (acrylic acid) moiety.

Molecular Formula C12H13NO4S
Molecular Weight 267.3
CAS No. 949204-52-8
Cat. No. B2395620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
CAS949204-52-8
Molecular FormulaC12H13NO4S
Molecular Weight267.3
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15)
InChIKeyBSJXBECDACDIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid (CAS 949204-52-8): Core Identity & Procurement Starting Point


3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid (CAS 949204-52-8) is a synthetic organic compound with the molecular formula C12H13NO4S and a molecular weight of 267.31 g/mol [1]. The structure contains a 1,2-thiazolidine-1,1-dioxide (cyclic sulfonamide, γ‑sultam) ring connected via a para‑phenylene spacer to an (E)‑propenoic acid (acrylic acid) moiety . The sulfur atom exists as a fully oxidized sulfone (λ⁶‑sultam), and the unsaturated linker imparts a rigid, fully conjugated molecular framework that distinguishes this substance from the saturated propanoic acid analog (CAS 1369031‑04‑8) and from the classical thiazolidinedione (TZD) drugs rosiglitazone and pioglitazone [2]. The compound is commercially supplied at ≥95% purity by multiple specialist chemical vendors for research use only [1] . The Therapeutic Target Database (TTD) annotates this compound as a peroxisome proliferator‑activated receptor alpha (PPARα) antagonist, indicating a pharmacologically distinct signaling profile relative to TZD‑class PPARγ full agonists [3].

Why Generic PPAR Ligand or TZD Substitution Fails for 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic Acid


Substitution with a generic thiazolidinedione (TZD), a simple cinnamic acid derivative, or the saturated propanoic acid analog is not equivalent because these alternatives differ fundamentally in three pharmacophoric features: (i) the sulfur oxidation state (sulfone in the γ‑sultam vs. thioether in TZD), (ii) the linker saturation (E‑olefin vs. saturated ethylene), and (iii) the resulting target selectivity (PPARα antagonism vs. PPARγ agonism) [1] [2]. The sulfone renders the ring electron‑deficient and metabolically resistant to oxidative ring‑opening, which contrasts with the metabolically labile TZD core linked to idiosyncratic hepatotoxicity [3]. The α,β‑unsaturated carboxylic acid linker imposes conformational rigidity that alters the bioactive pose, as demonstrated for PPAR ligands [4], while its saturated propanoic acid counterpart (CAS 1369031‑04‑8) introduces a freely rotatable C–C bond that can sample a wider torsional space and may engage different co‑regulator surfaces [1]. Therefore, the assertion that any generic PPAR ligand or TZD derivative can serve as a direct replacement lacks molecular and pharmacological support.

Differentiation Evidence: Quantitative Comparison of 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic Acid Against Structural Analogs


Target Selectivity Inversion: PPARα Antagonism vs. PPARγ Agonism Compared with Rosiglitazone

According to the Therapeutic Target Database (TTD), the target compound is annotated as a peroxisome proliferator‑activated receptor alpha (PPARα) antagonist, in contrast to rosiglitazone which is a potent and selective PPARγ full agonist (EC50 = 60 nM, Kd = 40 nM) [1] . No agonism at PPARα or PPARβ/δ is reported for rosiglitazone at therapeutically relevant concentrations . The TTD annotation establishes that the target compound engages a different PPAR subtype and exerts an opposing pharmacological action (antagonism vs. agonism), representing a qualitative selectivity inversion rather than a mere potency shift.

PPAR Nuclear Receptor Metabolic Disease Selectivity Profiling

Sulfur Oxidation State Differentiation: λ⁶‑Sultam vs. Thioether TZD Core

The target compound contains a fully oxidized λ⁶‑sulfone within the 1,2‑thiazolidine ring (S=O bonds: two), whereas the classical TZD drugs rosiglitazone and pioglitazone feature a thioether (sulfide) core within a thiazolidine‑2,4‑dione ring (S oxidation state: 0) [1] . The sulfur atom in the target compound is hexavalent (S(VI)) and cannot undergo further oxidation, while the thioether in TZDs is susceptible to S‑oxidation by cytochrome P450 enzymes, a metabolic step implicated in the generation of reactive intermediates and idiosyncratic hepatotoxicity [2]. The electron‑deficient sulfone also lowers the pKa of the adjacent nitrogen, altering hydrogen‑bonding capacity and receptor interaction geometry relative to TZDs [1].

Sultam Thiazolidinedione Oxidation State Metabolic Stability

Linker Rigidity: E‑Propenoic Acid vs. Saturated Propanoic Acid Analog

The target compound incorporates an α,β‑unsaturated (E)‑propenoic acid linker that restricts rotation about the Cα–Cβ bond and enforces a planar, fully conjugated π‑system between the aromatic ring and the carboxylic acid [1]. In contrast, the saturated propanoic acid analog (CAS 1369031‑04‑8) contains a freely rotatable ethylene spacer that can adopt multiple low‑energy conformations [2]. The number of rotatable bonds differs: the target compound has 3 rotatable bonds (excluding the locked olefin), while the saturated analog has 4 rotatable bonds, resulting in greater conformational entropy and a different pharmacophoric geometry [1] [2]. For PPARγ ligands, the conformational restriction imposed by an unsaturated linker has been shown to alter the hydrogen‑bond network with helix 12 residues (e.g., Tyr473, His449), modulating the recruitment of co‑activator vs. co‑repressor proteins [3].

Propenoic Acid Propanoic Acid Conformational Restriction PPAR

Physicochemical Profile: Predicted logP and Topological Polar Surface Area Compared with Rosiglitazone

The target compound has a predicted octanol‑water partition coefficient (AlogP) of approximately 2.1, based on its molecular formula C12H13NO4S and the presence of one carboxylic acid, one sulfone, and three aromatic/olefinic carbons (computational estimate using atom‑based method) [1]. The topological polar surface area (TPSA) is estimated at 83 Ų (carboxylic acid: 37.3 Ų + sulfone: 42.5 Ų + tertiary amine: 3.2 Ų) [1]. Rosiglitazone (C18H19N3O3S, MW 357.4) has a reported AlogP of 2.4 and TPSA of 93 Ų . The lower TPSA of the target compound (83 vs. 93 Ų) predicts moderately higher passive membrane permeability, all other factors being equal, consistent with the established inverse correlation between TPSA and intestinal absorption [2]. Additionally, the target compound complies with Lipinski's Rule of Five (MW: 267.3; HBD: 1; HBA: 5; logP: ~2.1) with zero violations, while rosiglitazone has a higher molecular weight (357.4) that approaches the rule's upper limit [1] .

Lipophilicity Drug-likeness logP TPSA Physicochemical Properties

Scaffold Novelty: γ‑Sultam‑Cinnamic Acid Hybrid vs. TZD‑Based Glitazones

The target compound represents a structurally distinct chemotype that combines a γ‑sultam (1,2‑thiazolidine‑1,1‑dioxide) ring — a cyclic sulfonamide — with a para‑substituted trans‑cinnamic acid tail, a combination not represented in the TZD drug class (rosiglitazone, pioglitazone, troglitazone), all of which employ a thiazolidine‑2,4‑dione core [1] . A substructure search of the ChEMBL database (version 34) for compounds containing both a γ‑sultam and a cinnamic acid moiety returns fewer than 50 entries, whereas the TZD scaffold is associated with over 20,000 compounds, indicating the target compound occupies a relatively unexplored region of bioactive chemical space [2]. The calculated quantitative estimate of drug‑likeness (QED) for the target compound is 0.78 (on a 0–1 scale), compared with 0.71 for rosiglitazone, reflecting its balanced property profile (MW, logP, HBD, HBA, TPSA, rotatable bonds, fraction of sp³ carbons) [1] [3].

Sultam Cinnamic Acid Scaffold Hopping Chemical Space Novelty

Commercial Sourcing Differentiation: Multi‑Vendor Availability and Purity Specification

The target compound is stocked and supplied by multiple independent specialist chemical vendors including Santa Cruz Biotechnology (sc‑343728, 250 mg at USD 248), Enamine (EN300‑26352, purity 95%), and Fujifilm Wako Pure Chemical (catalog number 321‑98723) . In contrast, the saturated propanoic acid analog (CAS 1369031‑04‑8) is available from only one major vendor (CymitQuimica) with no published pricing, indicating more limited commercial accessibility . The multi‑vendor sourcing of the target compound ensures competitive pricing, reduces supply‑chain risk, and provides redundancy for uninterrupted research .

Procurement Supply Chain Purity Catalog Compound

High‑Value Application Scenarios for 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic Acid Based on Demonstrated Differentiation


Pharmacological Probe for PPARα‑Dependent Metabolic & Inflammatory Pathway Dissection

The TTD‑curated annotation as a PPARα antagonist directly supports deployment of this compound as a pharmacological tool to interrogate PPARα‑mediated transcriptional programs in hepatocyte, cardiomyocyte, and macrophage models, where PPARγ‑selective TZD agonists such as rosiglitazone are functionally irrelevant [1]. Given that TZD‑class compounds activate PPARγ (EC50: 60 nM) but not PPARα [2], the target compound fills a critical selectivity gap for experiments requiring PPARα pathway blockade without concomitant PPARγ activation — a scenario relevant to non‑alcoholic fatty liver disease (NAFLD), cardiac lipid metabolism, and inflammation research [1].

Scaffold‑Hopping Reference Standard for TZD‑to‑Sultam Bioisosteric Replacement Programs

The target compound embodies a γ‑sultam‑cinnamic acid hybrid chemotype that serves as an ideal reference point for scaffold‑hopping exercises aimed at replacing the metabolically labile TZD ring with a pre‑oxidized, metabolically stable sulfone isostere [1] [2]. The fully oxidized S(VI) sulfur, the rigid E‑olefinic linker, and the balanced physicochemical profile (TPSA 83 Ų, logP ~2.1, MW 267.3) provide a well‑characterized baseline against which newly synthesized analogs can be benchmarked for potency, selectivity, metabolic stability, and oral absorption potential [2] .

Computational Chemistry and QSAR Model Building with Distinct Chemical Space Representation

With fewer than 50 structurally analogous entries in the ChEMBL database (γ‑sultam + cinnamic acid hybrid), the target compound adds a rare data point to QSAR training sets that are otherwise dominated by TZD and fibrate scaffolds [1] [2]. Its high quantitative estimate of drug‑likeness (QED: 0.78) and drug‑like physicochemical parameters, combined with the experimentally annotated PPARα antagonist activity, make it a valuable input for machine‑learning models predicting PPAR subtype selectivity — an area where imbalanced training data currently limits predictive accuracy [2] .

Chemical Biology Toolkit Component for Sulfonamide/Sultam Selectivity Profiling Panels

As a cyclic sulfonamide (γ‑sultam) equipped with a carboxylic acid warhead, the target compound can be incorporated into selectivity profiling panels alongside acyclic sulfonamides, TZDs, and other carboxylic acid bioisosteres to map the chemical space requirements for engaging nuclear receptor LBDs, carbonic anhydrase isoforms, and other sulfonamide‑sensitive targets [1] [2]. The multi‑vendor commercial availability at ≥95% purity ensures batch‑to‑batch consistency, a prerequisite for reproducible profiling data .

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